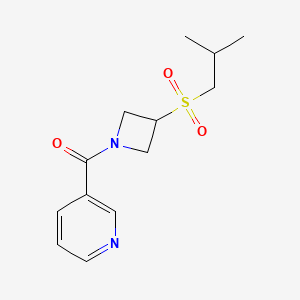

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information available on the synthesis of “(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone”, there are related compounds that have been synthesized. For instance, substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been synthesized using a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

科学的研究の応用

Medicinal Chemistry and Drug Development

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone: belongs to the class of 2-azetidinones, commonly known as β-lactams. These molecules serve as the basic structural feature for several broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. Researchers explore its potential as a scaffold for designing new antibiotics or modifying existing ones .

Green Synthesis and Catalysis

The compound’s synthesis involves a green and practical method using catalytic amounts of molecular iodine under microwave irradiation. This approach is efficient and environmentally friendly. Researchers investigate its use as a catalyst or precursor in other green synthetic methodologies .

Antibacterial Activity

Given its β-lactam structure, researchers explore the antibacterial properties of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone . Investigating its activity against various bacterial strains could lead to novel antimicrobial agents .

Mechanistic Studies

Researchers delve into the mechanistic pathways of its synthesis. The extreme rapidity observed during the reaction suggests a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation. Detailed mechanistic investigations can enhance our understanding of this process .

Optically Pure Compounds

The synthesis methodology allows for the preparation of optically pure 3-pyrrole-substituted 2-azetidinones. Researchers study their chiral properties and potential applications in asymmetric synthesis or drug design .

Functional Group Tolerance

Investigations focus on the tolerance of various functional groups at the N-1 position of the 2-azetidinone ring. Understanding how substituents affect the reaction yield and rate provides valuable insights for synthetic chemists .

Structure-Activity Relationships (SAR)

Researchers explore the SAR of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone derivatives. By modifying substituents at both N-1 and C-4 positions, they can correlate structural variations with biological activity .

Application in Organic Synthesis

Beyond medicinal chemistry, the compound may find applications in other organic transformations. Researchers investigate its reactivity in various reactions, such as cross-coupling, cyclization, or functional group interconversion .

特性

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-10(2)9-19(17,18)12-7-15(8-12)13(16)11-4-3-5-14-6-11/h3-6,10,12H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBPYIQYXNAQTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2572503.png)

![N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B2572507.png)

![1-(1,3-benzoxazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2572511.png)

![1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2572514.png)

![3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2572516.png)

![7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2572518.png)

![7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2572520.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2572521.png)

![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)